molecular formula C6H7BrN2 B13611841 2-(2-Bromoethyl)pyrimidine CAS No. 1823364-14-2

2-(2-Bromoethyl)pyrimidine

Cat. No.: B13611841
CAS No.: 1823364-14-2
M. Wt: 187.04 g/mol
InChI Key: VEQNFTOIWIIVCO-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a bromoethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the reaction of pyrimidine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromoethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)pyrimidine involves its interaction with biological targets such as enzymes and nucleic acids. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromoethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

1823364-14-2

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

2-(2-bromoethyl)pyrimidine

InChI

InChI=1S/C6H7BrN2/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2

InChI Key

VEQNFTOIWIIVCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CCBr

Origin of Product

United States

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